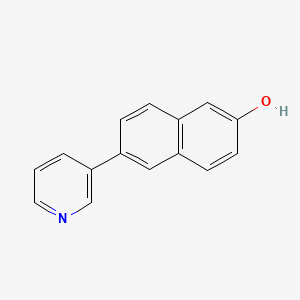

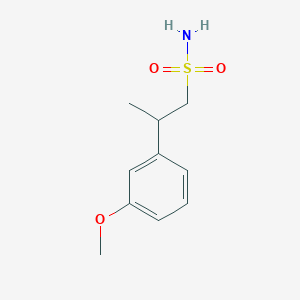

6-Pyridin-3-ylnaphthalen-2-ol

Vue d'ensemble

Description

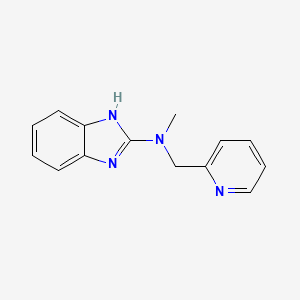

6-Pyridin-3-ylnaphthalen-2-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a pyridine ring and a naphthalene ring. It is commonly used as a building block for the synthesis of more complex molecules, and its unique structure makes it an attractive target for researchers in various fields.

Applications De Recherche Scientifique

Scientific Research Applications of 6-Pyridin-3-ylnaphthalen-2-ol

Organocatalysis

6-Pyridin-3-ylnaphthalen-2-ol derivatives have been studied for their potential use in organocatalysis, specifically in facilitating asymmetric Michael addition reactions. These compounds exhibit good yield and excellent enantioselectivities. The interaction between the catalyst and reactants, likely through hydrogen bonding, is a focal point in understanding the mechanism of catalysis. Extensive nuclear magnetic resonance (NMR) studies have been conducted to elucidate the structure and reactivity of these organocatalysts, aiding in the exploration of their catalytic mechanisms (Cui, 2008).

Coordination Chemistry

In the realm of coordination chemistry, derivatives of 6-Pyridin-3-ylnaphthalen-2-ol have been utilized as ligands, particularly in the creation of versatile terpyridine analogues. These compounds have unique applications, such as in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Fluorescence Sensing

A derivative known as 1-(Pyridin-2-yl-hydrazonomethyl)-naphthalen-2-ol (PNOH) has been identified as a dual chemo-sensor for Al3+ and Zn2+. The 'turn-on' luminescence property of PNOH enables selective detection of trace amounts of these metals through chelation enhanced fluorescence (CHEF) mechanisms. The complex formation with these metals is evidenced by specific spectral changes, making it a promising tool for real water sample analysis (Mudi et al., 2021).

Electronic and Photophysical Properties

The structural modifications of 6-Pyridin-3-ylnaphthalen-2-ol derivatives have been explored to understand their potential in electronic applications. For example, studies involving the synthesis and characterization of cyclometalated iridium(III) complexes of these derivatives have highlighted their high thermal stability and good electroluminescent performance, demonstrating their utility in the field of light-emitting diodes (LEDs) (Tang et al., 2014).

Molecular Docking and Computational Studies

These derivatives have also been the subject of computational studies and molecular docking, revealing their potential in interacting with biological targets. For instance, 1-(pyridin-2-yl amino)methyl napthalene-2-ol has been shown to exhibit significant binding interactions with anti-microbial agents, indicating its potential in pharmaceutical applications (Rajamani et al., 2019).

Propriétés

IUPAC Name |

6-pyridin-3-ylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-6-5-11-8-12(3-4-13(11)9-15)14-2-1-7-16-10-14/h1-10,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXMZUQFVFTPDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC3=C(C=C2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid](/img/structure/B6646022.png)

![N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide](/img/structure/B6646031.png)

![2,6-dimethyl-N-[2-(4-methylpyrazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B6646035.png)

![3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B6646055.png)

![5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride](/img/structure/B6646062.png)

![3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid](/img/structure/B6646078.png)

![6-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]pyrimidine-4-carbonitrile](/img/structure/B6646085.png)